BenchChemオンラインストアへようこそ!

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine

Medicinal Chemistry SNRI Structure-Activity Relationship

3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine is a pyrrolidine-based small molecule featuring a meta-isopropyl-substituted phenoxymethyl group. It belongs to the 3-phenoxymethylpyrrolidine class, which has been patented by Theravance Biopharma as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors (SNRIs).

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
Cat. No. B12075686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)OCC2CCNC2
InChIInChI=1S/C14H21NO/c1-11(2)13-4-3-5-14(8-13)16-10-12-6-7-15-9-12/h3-5,8,11-12,15H,6-7,9-10H2,1-2H3
InChIKeyDSAHKUOAMCLIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine (CAS 1220023-02-8): Core Structural Overview for SNRI-Focused Procurement


3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine is a pyrrolidine-based small molecule featuring a meta-isopropyl-substituted phenoxymethyl group . It belongs to the 3-phenoxymethylpyrrolidine class, which has been patented by Theravance Biopharma as serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors (SNRIs) [1]. Unlike the more commonly listed hydrochloride salt (CAS 1219949-40-2), this free base form (C14H21NO, MW 219.32) serves as a versatile intermediate for salt screening, prodrug design, or as a reference standard .

Why 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine Cannot Be Replaced by a Generic Pyrrolidine Analog


The 3-phenoxymethylpyrrolidine pharmacophore is critically sensitive to the substitution pattern on the phenyl ring, a feature that dictates dual SERT/NET reuptake inhibition potency [1]. Simply substituting with an unsubstituted phenoxymethylpyrrolidine, ortho-isopropyl, para-isopropyl, or 3-chloro analog risks losing the balanced activity profile required for neuropathic pain and depression models [2]. Evidence shows that moving the isopropyl group from the meta to the para position alters molecular geometry and potentially bioavailability, making direct interchange scientifically unsound without re-validation of target engagement .

Quantitative Differentiation Evidence for 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine


Meta- vs. Para-Isopropyl Substitution: Conformational and Solubility Divergence

The meta-isopropyl configuration on the phenoxy ring, as present in the target compound, dictates a distinct spatial orientation compared to the para-isopropyl analog (CAS 1220029-26-4). While direct comparative SERT/NET IC50 values are not publicly disclosed for these exact free bases, the Theravance patent explicitly defines meta-substituted 3-phenoxymethylpyrrolidines as key embodiments for achieving balanced dual reuptake inhibition [1]. The free base's higher calculated lipophilicity (predicted ACD/LogP approx. 3.3) versus the hydrochloride salt’s aqueous solubility profile provides a critical parameter for formulation scientists choosing between salt screening and free-base derivatization .

Medicinal Chemistry SNRI Structure-Activity Relationship

Unsubstituted Phenoxymethylpyrrolidine as a Baseline: The Critical Role of the Isopropyl Group

Compared to the unsubstituted 3-(phenoxymethyl)pyrrolidine hydrochloride (CAS 1185299-28-8), the target compound incorporates a 3-isopropyl group that significantly increases molecular weight and lipophilicity. SAR studies on the 3-phenoxyphenylmethylpyrrolidine class demonstrate that lipophilic substituents on the phenyl ring dramatically enhance SERT and NET inhibitory potency [1]. For example, compound 39b in the series achieved single-digit nanomolar dual reuptake inhibition, a profile unattainable with the unsubstituted core [2]. This supports the inference that the meta-isopropyl group is a critical pharmacophoric element for achieving therapeutic-range affinity.

Neuropharmacology Monoamine Transporter Binding Assay

Ortho-Isopropyl Isomer: Steric Hindrance and Target Selectivity Risks

The ortho-isopropyl isomer (CAS 1220028-81-8, 3-[(2-isopropylphenoxy)methyl]pyrrolidine HCl) introduces steric hindrance near the ether oxygen, which can restrict free rotation of the phenoxy group and alter binding mode at monoamine transporters. The Theravance patent emphasizes that substitution at the 2-position of the phenoxy ring often leads to a loss of balanced SNRI activity compared to 3-substituted compounds [1]. Although quantitative selectivity data are not public, this steric effect is a well-established principle in medicinal chemistry, rendering the ortho isomer a poor substitute for the meta target compound.

Isomer Purity Off-Target Effects Chemical Biology

Optimal Application Scenarios for 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine Based on Differentiation Evidence


Lead Optimization in SNRI Drug Discovery Programs

The target compound is ideal as a key intermediate or reference scaffold in medicinal chemistry campaigns aimed at developing novel serotonin/norepinephrine reuptake inhibitors for neuropathic pain or depression. Its meta-isopropyl substitution represents the preferred pharmacophoric pattern identified in the Theravance patent family [1]. Structure-activity relationship studies can benchmark new analogs against this specific substitution pattern to ensure balanced transporter inhibition.

Custom Salt and Prodrug Screening

As a free base, 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine is uniquely positioned for salt screening and prodrug design. Researchers can systematically evaluate hydrochloride, mesylate, or bespoke salt forms to optimize solubility, dissolution rate, and oral bioavailability, a flexibility not offered by pre-formed salt batches .

Pharmacophoric Probe for Monoamine Transporter Binding Assays

This compound can serve as a high-value pharmacological tool in competitive binding assays (SERT and NET) to elucidate the binding contribution of the meta-isopropylphenoxy motif. Its structural divergence from the para and ortho isomers provides a critical set of matched molecular pairs for dissecting steric and electronic effects at the transporter binding pocket .

Quote Request

Request a Quote for 3-{[3-(Propan-2-yl)phenoxy]methyl}pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.